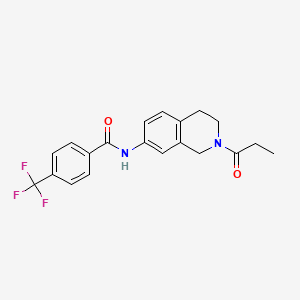

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O2/c1-2-18(26)25-10-9-13-5-8-17(11-15(13)12-25)24-19(27)14-3-6-16(7-4-14)20(21,22)23/h3-8,11H,2,9-10,12H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZUSUCWNSQJKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural and physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 375.40 g/mol |

| Molecular Formula | C19H20F3N2O |

| LogP | 4.5 |

| Polar Surface Area | 60.12 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to act as a partial agonist at dopamine receptors, particularly D2 and D3 receptors, which are implicated in several neurological disorders. The structure allows it to modulate signaling pathways associated with these receptors, potentially influencing neurotransmitter release and neuronal excitability.

Neuropharmacological Effects

Research indicates that N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide exhibits neuropharmacological properties that may be beneficial in treating conditions such as schizophrenia and Parkinson's disease. Its ability to selectively activate certain signaling pathways while inhibiting others suggests a potential for reduced side effects compared to traditional antipsychotic medications.

Antioxidant Activity

Studies have demonstrated that this compound possesses antioxidant properties, which can protect neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role in pathogenesis.

Case Studies

- Dopamine Receptor Interaction : A study published in Journal of Medicinal Chemistry explored the interaction of similar tetrahydroisoquinoline derivatives with dopamine receptors. The findings indicated that modifications in the molecular structure significantly affect receptor binding affinity and functional selectivity (EC50 values ranging from 0.4 nM to 12 nM) .

- Neuroprotective Effects : In a preclinical model of Parkinson's disease, administration of this compound led to a significant reduction in motor deficits and neuroinflammation markers compared to control groups. This suggests a protective effect on dopaminergic neurons .

- Antioxidant Efficacy : A comparative study evaluated the antioxidant capacity of various tetrahydroisoquinoline derivatives, revealing that N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide exhibited superior radical scavenging activity .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide:

- Selectivity for G Protein-Coupled Pathways : The compound demonstrates biased agonism towards G protein-mediated pathways over β-arrestin recruitment pathways in dopamine receptor signaling .

- Potential Therapeutic Applications : Its unique profile suggests potential applications in treating mood disorders and neurodegenerative diseases due to its dual action on dopamine receptors and antioxidant properties .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 360.37 g/mol. Its structure comprises a tetrahydroisoquinoline moiety, which is known for various biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Pharmacological Applications

- Antinociceptive Activity :

- CNS Activity :

- Antioxidant Properties :

Case Study 1: Antinociceptive Effects

In a study examining the antinociceptive effects of tetrahydroisoquinoline derivatives, researchers found that certain compounds significantly reduced pain responses in various animal models. The study highlighted the potential for developing new analgesics based on this chemical scaffold .

Case Study 2: Neuropharmacological Potential

Research exploring the neuropharmacological effects of tetrahydroisoquinoline derivatives indicated promising results in modulating serotonin levels. This modulation could lead to therapeutic applications in treating mood disorders .

Case Study 3: Antioxidant Activity

A recent investigation into the antioxidant properties of tetrahydroisoquinoline compounds revealed their effectiveness in scavenging free radicals and reducing oxidative stress markers in vitro. This finding supports further exploration into their role in preventing age-related diseases .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key structural analogs is provided below:

Key Observations:

Trifluoromethyl Group : The trifluoromethyl (-CF₃) group is a common feature in the target compound and Flutolanil , enhancing lipophilicity and resistance to metabolic degradation. In contrast, Mepronil lacks this group, relying on a methyl substituent for activity .

Heterocyclic Scaffolds: The target compound’s tetrahydroisoquinoline core differs from the tetrazole ring in the sodium salt derivative , which may confer distinct binding affinities (e.g., herbicide vs.

Synthetic Complexity : The sodium salt compound requires halogenation and sulfanyl group introduction , whereas the target compound’s synthesis likely prioritizes cyclization and amide bond formation .

Spectral and Analytical Comparisons

- IR Spectroscopy : The absence of C=O bands in triazole derivatives () contrasts with the target compound, which retains a benzamide carbonyl group. The trifluoromethyl group’s strong electron-withdrawing nature would likely shift carbonyl stretching frequencies .

- NMR Analysis: The tetrahydroisoquinoline core in the target compound would exhibit distinct proton environments (e.g., methylene protons in the tetrahydro ring) compared to Flutolanil’s aryl ether protons .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide?

- Methodological Answer : The compound can be synthesized via acylation and coupling reactions. For example:

- Step 1 : Prepare the tetrahydroisoquinoline core by reductive amination of substituted benzaldehydes with appropriate amines.

- Step 2 : Introduce the propanoyl group at the 2-position via acyl chloride coupling under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) .

- Step 3 : Couple the 4-(trifluoromethyl)benzamide moiety using a carbodiimide-mediated reaction (e.g., EDC/HOBt) in THF or DMF at 0–25°C .

- Validation : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can structural confirmation of the synthesized compound be achieved?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C-NMR : Verify the presence of the tetrahydroisoquinoline aromatic protons (δ 6.8–7.5 ppm), propanoyl methyl groups (δ 1.2–1.5 ppm), and trifluoromethyl singlet (δ ~4.3 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N–H stretches (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C20H19F3N2O2: 377.1478).

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodological Answer :

- LogP : Estimate via computational tools (e.g., Schrödinger’s QikProp) to predict lipophilicity (expected LogP ~3.5 due to trifluoromethyl and benzamide groups).

- Solubility : Test in DMSO (likely >10 mM) and aqueous buffers (e.g., PBS at pH 7.4) with sonication. Use dynamic light scattering (DLS) to assess aggregation .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to target proteins?

- Methodological Answer :

- Docking Studies : Use Glide XP (Schrödinger) with a hydrophobic enclosure scoring function to prioritize poses where the trifluoromethyl group occupies hydrophobic pockets .

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in Desmond) to assess interactions like π-π stacking (tetrahydroisoquinoline with aromatic residues) and hydrogen bonding (amide group with Asp/Glu) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing trifluoromethyl with cyano) .

Q. How should researchers address contradictions in biological activity data across assays?

- Methodological Answer :

- Assay Validation : Confirm target engagement via orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50).

- Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the amide bond in serum-containing media) .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out promiscuity .

Q. What strategies enhance regioselectivity during functionalization of the tetrahydroisoquinoline core?

- Methodological Answer :

- Directing Groups : Install a transient directing group (e.g., pyridyl) at the 7-position to steer electrophilic substitution .

- Protection/Deprotection : Use Boc protection for the secondary amine during acylation to prevent side reactions .

- Catalytic Systems : Employ Pd-catalyzed C–H activation (e.g., Pd(OAc)2 with pivalic acid) for selective arylations .

Q. How can tautomerism or conformational dynamics impact experimental results?

- Methodological Answer :

- NMR Titration : Monitor pH-dependent shifts (e.g., in DMSO-d6/D2O) to identify tautomeric equilibria (e.g., amide vs. imidic acid forms) .

- X-ray Crystallography : Resolve solid-state conformation (e.g., benzamide torsion angles) to correlate with activity .

- Quantum Mechanics (QM) : Calculate energy barriers for rotamer interconversion using Gaussian at the B3LYP/6-31G* level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.